
Diphenylarsinic acid
Overview
Description
Diphenylarsinic acid, also known as this compound, is a useful research compound. Its molecular formula is C12H11AsO2 and its molecular weight is 262.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41374. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What analytical methods are most effective for detecting and quantifying diphenylarsinic acid in environmental samples?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography coupled with inductively coupled plasma mass spectrometry (LC-ICP-MS) are widely used for arsenic speciation. For organic arsenicals like this compound, LC-ESI/MS is particularly effective due to its ability to detect characteristic radical cations (e.g., C12H10+•, C6H5As+•) . Sample preparation should include solid-phase extraction to minimize matrix interference, and validation should involve spike-recovery tests with certified reference materials.
Q. How does this compound interact with soil components, and what factors influence its adsorption-desorption behavior?
- Methodological Answer : Adsorption is governed by soil pH, organic matter content, and clay mineralogy. Studies show that this compound binds strongly to iron/aluminum oxides via ligand exchange, with adsorption capacity decreasing under alkaline conditions . To assess desorption, batch experiments using CaCl2 or phosphate solutions can simulate competitive ion effects. Sequential extraction protocols (e.g., Tessier’s method) help differentiate between loosely bound and stable fractions .
Q. What are the standard protocols for evaluating the acute toxicity of this compound in laboratory settings?
- Methodological Answer : Acute toxicity assays typically use Daphnia magna or zebrafish embryos (OECD guidelines 202/203). For mammalian models, administer this compound via oral gavage at varying concentrations (e.g., 10–100 mg/kg body weight) and monitor mortality, organ weight changes, and histopathological alterations. Include positive controls (e.g., sodium arsenite) and validate results with ANOVA followed by post-hoc tests .
Advanced Research Questions
Q. How can conflicting data on this compound’s environmental persistence be resolved?
- Methodological Answer : Contradictions often arise from variability in experimental conditions (e.g., light exposure, microbial activity). To address this, conduct controlled microcosm studies with standardized parameters (e.g., UV intensity, soil microbiota). Use isotopically labeled this compound (e.g., ¹³C- or ⁷⁵As-labeled) to track degradation pathways and metabolite formation via high-resolution mass spectrometry . Statistical tools like multivariate analysis (PCA) can identify dominant variables driving discrepancies .
Q. What advanced catalytic systems show promise for degrading this compound in contaminated environments?
- Methodological Answer : TiO₂-based photocatalysis (e.g., P25 nanoparticles under UV light) achieves >90% degradation efficiency by generating hydroxyl radicals. Optimize parameters using response surface methodology (RSM): pH 5–7, catalyst loading 1–2 g/L, and irradiation time ≥4 hours . For mechanistic insights, employ electron paramagnetic resonance (EPR) to detect reactive oxygen species (ROS) and LC-MS/MS to identify intermediate products like phenylarsonic acid .
Q. How does this compound interact with biomolecules at the molecular level, and what techniques elucidate these interactions?
- Methodological Answer : Use fluorescence quenching assays and circular dichroism (CD) to study binding with proteins (e.g., serum albumin). Molecular docking simulations (AutoDock Vina) predict binding affinities and sites, while X-ray absorption near-edge structure (XANES) spectroscopy reveals arsenic coordination environments in biological samples . For in vivo studies, synchrotron-based micro-XRF mapping localizes arsenic accumulation in tissues .
Q. What statistical approaches are recommended for analyzing dose-response relationships in chronic exposure studies?
- Methodological Answer : Fit data to log-logistic models (e.g., EC₅₀ estimation via R’s drc package). Account for non-linear trends and threshold effects using Bayesian hierarchical models. Address outliers and missing data via multiple imputation or sensitivity analysis. Report uncertainties using Monte Carlo simulations .
Q. Methodological Considerations
- Experimental Design : Replicate studies across >3 independent trials to ensure reproducibility. Include negative controls (e.g., solvent-only) and validate analytical methods with inter-laboratory comparisons .
- Data Interpretation : Use open-source tools like R or Python for robust statistical analysis. For meta-analyses, follow PRISMA guidelines to synthesize findings from heterogeneous studies .
Properties
IUPAC Name |
diphenylarsinic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11AsO2/c14-13(15,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYRWWOGLYJNCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[As](=O)(C2=CC=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11AsO2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80196874 | |
Record name | Diphenylarsinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80196874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.14 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4656-80-8 | |
Record name | Diphenylarsinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4656-80-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diphenylarsinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004656808 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ANTINEOPLASTIC-41374 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41374 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diphenylarsinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80196874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIPHENYLARSINIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TJ4E9CH5GH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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